
1-(Diphenylmethyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((4-Nitrophenyl)methylene)dibenzene is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Nitrophenyl)methylene)dibenzene typically involves the reaction of 4-nitrobenzaldehyde with dimedone in the presence of an organocatalyst such as proline. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition . The reaction conditions include:
Reactants: 4-nitrobenzaldehyde and dimedone
Catalyst: Proline
Solvent: Polyethylene glycol (PEG-400)
Temperature: Room temperature
Reaction Time: Approximately 1.5 hours
The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by vacuum filtration .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
((4-Nitrophenyl)methylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino compounds.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
((4-Nitrophenyl)methylene)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ((4-Nitrophenyl)methylene)dibenzene involves its interaction with molecular targets through its nitrophenyl and benzene moieties. The nitrophenyl group can participate in electron transfer reactions, while the benzene rings can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Similar in structure but contains additional cyclohexenone rings.
4-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the methylene and benzene components.
4-Nitrophenylmethanol: Contains a nitrophenyl group attached to a methanol moiety.
Uniqueness
((4-Nitrophenyl)methylene)dibenzene is unique due to its combination of a nitrophenyl group with a methylene bridge and two benzene rings, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
2945-12-2 |
|---|---|
Formule moléculaire |
C19H15NO2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
1-benzhydryl-4-nitrobenzene |
InChI |
InChI=1S/C19H15NO2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Clé InChI |
PYIFQWWZCFQJQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


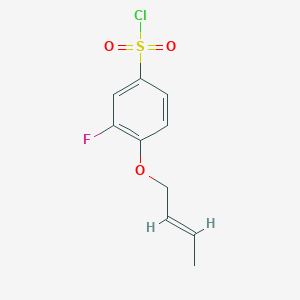



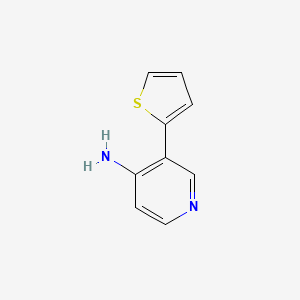
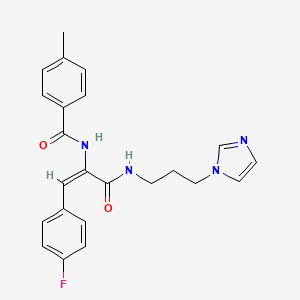
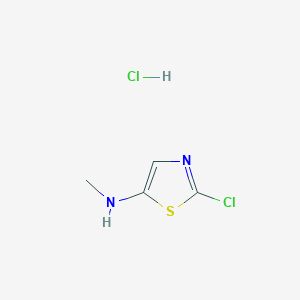
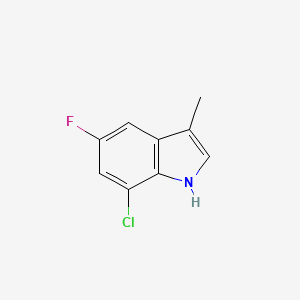
![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)
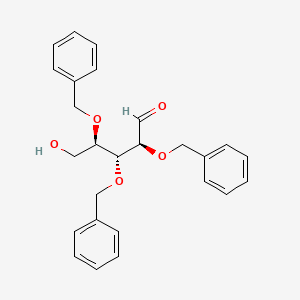
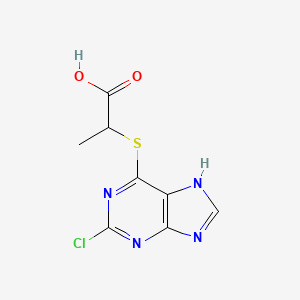
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)
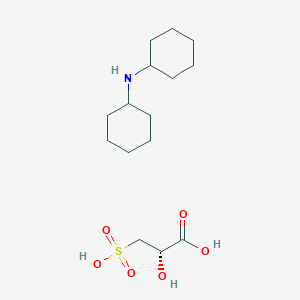
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
